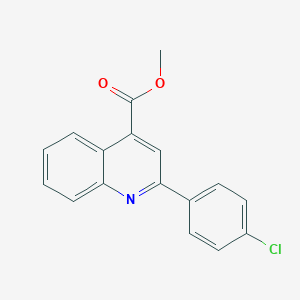

Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(4-chlorophenyl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-21-17(20)14-10-16(11-6-8-12(18)9-7-11)19-15-5-3-2-4-13(14)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMMKGSGCHNRFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Within this class, derivatives of 2-phenylquinoline-4-carboxylic acid have garnered significant attention for their potential as therapeutic agents, exhibiting activities ranging from anticancer to antimicrobial.[1][2][3][4][5] This technical guide focuses on a specific analogue, Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate , providing a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its potential pharmacological relevance based on the activities of structurally related compounds. The introduction of a 4-chlorophenyl group at the 2-position and a methyl carboxylate at the 4-position of the quinoline ring is anticipated to modulate the compound's physicochemical properties and biological activity, making it a molecule of significant interest for further investigation.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂ClNO₂ | PubChem[6] |

| Molecular Weight | 297.74 g/mol | PubChem[6] |

| Monoisotopic Mass | 297.055655 g/mol | PubChem[6] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Melting Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from related compounds |

| XlogP (Predicted) | 4.3 | PubChem[6] |

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through a two-step process: the Pfitzinger reaction to construct the quinoline core, followed by esterification of the resulting carboxylic acid. The Pfitzinger reaction is a well-established method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound containing an α-methylene group.[7]

Part 1: Synthesis of 2-(4-chlorophenyl)quinoline-4-carboxylic acid via Pfitzinger Reaction

This step involves the condensation of isatin with 4-chloroacetophenone in a basic medium. The base facilitates the hydrolysis of isatin to an intermediate keto-acid, which then reacts with the enolizable ketone. Subsequent cyclization and dehydration yield the desired quinoline-4-carboxylic acid.[7]

Materials:

-

Isatin

-

4-chloroacetophenone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Glacial acetic acid or Hydrochloric acid (HCl) for acidification

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1 equivalent) and potassium hydroxide (3-4 equivalents) in a mixture of ethanol and water.

-

To this solution, add 4-chloroacetophenone (1.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and wash with diethyl ether to remove any unreacted 4-chloroacetophenone.

-

Carefully acidify the aqueous layer with glacial acetic acid or dilute HCl to a pH of approximately 4-5.

-

The product, 2-(4-chlorophenyl)quinoline-4-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Part 2: Esterification to this compound

The carboxylic acid is converted to its corresponding methyl ester using a standard acid-catalyzed esterification method.

Materials:

-

2-(4-chlorophenyl)quinoline-4-carboxylic acid

-

Methanol

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate solution

-

Dichloromethane or Ethyl acetate for extraction

Procedure:

-

Suspend the dried 2-(4-chlorophenyl)quinoline-4-carboxylic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

-

The final product, this compound, can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram:

Caption: A two-step synthesis of the target compound.

Potential Biological Activity and Therapeutic Relevance

While specific biological data for this compound is not extensively reported, the broader class of 2-phenylquinoline-4-carboxylic acid derivatives has shown significant promise in several therapeutic areas. This provides a strong rationale for the investigation of the title compound.

Anticancer Potential

Derivatives of 2-phenylquinoline-4-carboxylic acid have been explored as potent inhibitors of histone deacetylases (HDACs), which are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3][4] The aberrant activity of HDACs is implicated in the development and progression of various cancers. By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The 2-phenylquinoline-4-carboxylic acid moiety often serves as a "cap" group in the pharmacophore model of HDAC inhibitors, interacting with the surface of the enzyme's active site. The substitution pattern on the phenyl ring can significantly influence the inhibitory activity and selectivity.

Potential Mechanism of Action as an HDAC Inhibitor:

Caption: Proposed mechanism of anticancer activity.

Antimicrobial Activity

Quinoline-4-carboxylic acid derivatives have also been investigated for their antibacterial properties.[1][5] The mechanism of action for some quinolone antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. The 2-phenylquinoline-4-carboxylic acid scaffold can be a starting point for the design of new antibacterial agents.

Conclusion

This compound is a molecule of considerable interest within the field of medicinal chemistry. Its synthesis is achievable through well-established synthetic routes, primarily the Pfitzinger reaction followed by esterification. Based on the biological activities of structurally related compounds, this quinoline derivative holds potential for development as an anticancer or antimicrobial agent. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential. This guide provides a solid foundation for researchers to undertake such studies.

References

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]

-

Pfitzinger reaction. Wikipedia. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

-

This compound (C17H12ClNO2). PubChem. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

"Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate" molecular structure

An In-Depth Technical Guide to Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Abstract

The quinoline core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents. Within this class, 2-arylquinoline-4-carboxylates represent a particularly versatile and potent chemotype. This guide provides a comprehensive technical overview of a specific, synthetically accessible derivative: This compound . We will dissect its molecular architecture, provide detailed, field-proven protocols for its synthesis and characterization, and contextualize its significance by exploring the vast therapeutic potential of its parent scaffold. This document is designed to serve as a foundational resource for researchers aiming to leverage this molecule in drug discovery and chemical biology programs.

Part 1: Molecular Architecture and Physicochemical Profile

The structure of this compound is defined by three key moieties: a planar quinoline heterocycle, a 4-chlorophenyl ring at the 2-position, and a methyl carboxylate group at the 4-position. This specific arrangement governs its steric, electronic, and pharmacokinetic properties.

The dihedral angle between the quinoline and the appended phenyl ring is a critical parameter influencing how the molecule interacts with biological targets. While a crystal structure for the title compound is not publicly available, data from the closely related analogue, 2-(4-methylphenyl)quinoline-4-carboxylic acid, reveals a dihedral angle of approximately 25.3° between its quinoline and toluene rings.[1][2] A similar non-coplanar orientation is expected for the chlorophenyl derivative, which is crucial for fitting into three-dimensional protein binding pockets.

Table 1: Core Physicochemical and Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₂ClNO₂ | PubChemLite[3] |

| Monoisotopic Mass | 297.05566 Da | PubChemLite[3] |

| SMILES | COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl | PubChemLite[3] |

| InChIKey | ICMMKGSGCHNRFF-UHFFFAOYSA-N | PubChemLite[3] |

| XlogP (Predicted) | 4.3 | PubChemLite[3] |

The presence of the chlorine atom on the phenyl ring significantly impacts the molecule's lipophilicity (as reflected in the predicted XlogP value) and can influence its metabolic stability by blocking potential sites of oxidation. The methyl ester at the C4 position often serves as a prodrug form of the more biologically active carboxylic acid, improving cell permeability before being hydrolyzed by intracellular esterases.

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of this compound is a robust, two-step process. It begins with the classic Pfitzinger quinoline synthesis to construct the core heterocyclic system, followed by a standard Fischer esterification. This pathway offers high yields and utilizes readily available starting materials.

Overall Synthesis Workflow

Experimental Protocol 1: Pfitzinger Synthesis of 2-(4-chlorophenyl)quinoline-4-carboxylic acid

This protocol is adapted from established methodologies for synthesizing 2-arylquinoline-4-carboxylic acids.[4][5][6] The Pfitzinger reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group under basic conditions to form the quinoline-4-carboxylic acid.

-

Reagent Preparation: In a round-bottom flask, dissolve isatin (1 equivalent) in a 33% aqueous potassium hydroxide (KOH) solution.

-

Addition: To this solution, add a solution of 1-(4-chlorophenyl)ethanone (1.1 equivalents) in ethanol.

-

Reaction: Heat the mixture to reflux (approximately 85-90 °C) for 8-12 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

-

Acidification: Carefully acidify the mixture with 3 M hydrochloric acid (HCl) until the pH is between 5 and 6. A precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove salts, and dry under vacuum. The resulting solid is 2-(4-chlorophenyl)quinoline-4-carboxylic acid, which can be used in the next step without further purification or recrystallized from ethanol if necessary.

Experimental Protocol 2: Fischer Esterification to Yield the Title Compound

-

Setup: Suspend the 2-(4-chlorophenyl)quinoline-4-carboxylic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the suspension.

-

Reaction: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

-

Neutralization: Cool the reaction mixture and carefully neutralize the acid with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization Profile

The structural confirmation of the final compound relies on a combination of spectroscopic techniques. The following table outlines the expected signals based on data from closely related analogues.[7][8]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Multiplets between δ 7.5-8.5 ppm (protons on quinoline and chlorophenyl rings).- A sharp singlet around δ 4.0 ppm (methyl ester, -OCH₃).- A singlet around δ 8.0-8.2 ppm (proton at C3 of the quinoline ring). |

| ¹³C NMR | - Signal around δ 166-168 ppm (ester carbonyl carbon, C=O).- Signals between δ 118-158 ppm (aromatic and quinoline carbons).- Signal around δ 52-53 ppm (methyl ester carbon, -OCH₃). |

| IR (cm⁻¹) | - Strong absorption band around 1720-1730 cm⁻¹ (C=O stretch of the ester).- Bands in the 1500-1600 cm⁻¹ region (C=C and C=N aromatic stretching).- Band around 1090 cm⁻¹ (C-Cl stretch). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 298.06, with a characteristic isotopic pattern [M+2+H]⁺ at m/z = 300.06 (~33% intensity) due to the presence of ³⁷Cl. |

Part 3: Biological Significance and Therapeutic Landscape

The 2-arylquinoline-4-carboxylate scaffold is a cornerstone of modern medicinal chemistry, with derivatives showing potent activity against a wide array of biological targets. The title compound, as a member of this class, sits at the intersection of several promising therapeutic avenues.

Sources

- 1. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C17H12ClNO2) [pubchemlite.lcsb.uni.lu]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

"Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate" CAS number

An In-Depth Technical Guide to Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Abstract

Introduction to the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[2] Its rigid, planar structure and ability to intercalate with DNA and interact with various enzyme active sites have made it a cornerstone in the development of therapeutics for a wide range of diseases. Notably, quinoline derivatives have demonstrated significant potential as antimalarial, antibacterial, anticancer, and antiviral agents. The substitution at the 2- and 4-positions of the quinoline ring, in particular, allows for extensive modification to modulate biological activity and pharmacokinetic properties. The introduction of a 4-chlorophenyl group at the 2-position and a methyl carboxylate at the 4-position is a strategic design choice aimed at enhancing lipophilicity and providing a handle for further chemical derivatization.

Physicochemical and Structural Properties

While experimental data for this compound is scarce, we can infer its properties from its chemical structure and data available for analogous compounds.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C17H12ClNO2 | PubChem[3] |

| Molecular Weight | 297.74 g/mol | Echemi[4] |

| Monoisotopic Mass | 297.05566 Da | PubChem[3] |

| XlogP (Predicted) | 4.3 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | Echemi[2] |

| Rotatable Bond Count | 3 | Inferred |

| Topological Polar Surface Area | 39.2 Ų | Echemi[2] |

These properties are computationally predicted and should be confirmed experimentally.

The structure, featuring a planar quinoline core linked to a chlorophenyl ring, suggests potential for π–π stacking interactions, which can be crucial for binding to biological targets.[4] The ester group at the 4-position introduces a polar region and a potential hydrogen bond acceptor, influencing solubility and receptor interactions.

Synthesis and Reaction Mechanisms

The synthesis of this compound can be logically approached in two main stages: the formation of the quinoline core followed by esterification.

Synthesis of the Precursor: 2-(4-chlorophenyl)quinoline-4-carboxylic acid (CAS: 5466-31-9)

The most direct and widely utilized method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Pfitzinger reaction . This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group (in this case, 4-chloroacetophenone) under basic conditions.

Reaction Scheme:

Caption: Pfitzinger reaction for the synthesis of the carboxylic acid precursor.

Detailed Experimental Protocol (Adapted from related syntheses): [5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq.) and 4-chloroacetophenone (1.1 eq.) in ethanol.

-

Base Addition: Slowly add an aqueous solution of potassium hydroxide (3.0 eq.) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it into ice water.

-

Acidification: Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of approximately 4-5. This will precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent such as ethanol or acetic acid can be performed to obtain the pure 2-(4-chlorophenyl)quinoline-4-carboxylic acid.

Esterification to this compound

With the carboxylic acid precursor in hand, the final step is a standard esterification. Fischer esterification is a reliable method for this transformation.

Reaction Scheme:

Caption: Fischer esterification to yield the target methyl ester.

Detailed Experimental Protocol:

-

Reaction Setup: Suspend 2-(4-chlorophenyl)quinoline-4-carboxylic acid (1.0 eq.) in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the suspension.

-

Reflux: Heat the mixture to reflux for 8-12 hours. The reaction should be monitored by TLC to track the disappearance of the starting carboxylic acid.

-

Neutralization and Extraction: After cooling, neutralize the excess acid with a mild base like sodium bicarbonate solution. Remove the methanol under reduced pressure. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. The final purification can be achieved through column chromatography on silica gel to afford the pure this compound.

Potential Applications and Research Directions

The therapeutic potential of quinoline derivatives is vast. Analogs of the title compound have been investigated for a variety of biological activities.

-

Anticancer Activity: Many quinoline-4-carboxamide derivatives have been synthesized and evaluated for their anti-breast cancer activity.[6] The core structure is amenable to modifications that can lead to potent and selective anticancer agents. Some 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors, a promising target in cancer therapy.[5]

-

Antibacterial Agents: The quinoline scaffold is present in several antibacterial drugs. Research has shown that derivatives of 4-methyl-2-(4-substituted phenyl) quinoline possess significant antibacterial activities.[2] Further investigation into the antibacterial spectrum of this compound is warranted.

-

Antimalarial Drug Development: Quinoline-4-carboxamides have been identified from phenotypic screens against Plasmodium falciparum, the parasite responsible for malaria.[7][8] Optimization of this scaffold has led to compounds with potent in vivo efficacy.

-

SIRT3 Inhibition: Recent studies have explored 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as potent and selective inhibitors of SIRT3, a target for leukemia therapy.

The methyl ester functionality of the title compound makes it an excellent intermediate for the synthesis of a library of carboxamide derivatives, which can be screened for a wide range of biological activities.

Conclusion

This compound is a promising, yet underexplored, member of the quinoline family. While a dedicated CAS number is not readily identifiable, its synthesis is straightforward from its known carboxylic acid precursor (CAS: 5466-31-9). The synthetic protocols outlined in this guide, based on established Pfitzinger and Fischer esterification reactions, provide a reliable pathway for its preparation. The extensive body of research on related quinoline derivatives strongly suggests that this compound and its derivatives hold significant potential in the fields of medicinal chemistry and drug discovery. Further investigation into its biological activity is highly encouraged.

References

- Baragaña, B., et al. (2015). A Novel Pyrrolizidine-Based Compound with Antimalarial Activity. Antimicrobial Agents and Chemotherapy, 59(8), 4737-4745.

- Penna-Coutinho, J., et al. (2011). Antimalarial activity of potential inhibitors of Plasmodium falciparum lactate dehydrogenase enzyme. Memorias do Instituto Oswaldo Cruz, 106(Suppl. 1), 94-100.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid. Retrieved from [Link]

- Der Pharma Chemica. (2016). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 8(1), 435-440.

- Shinde, S., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences, 45(1), 41-49.

- Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936385.

- AlDamen, M. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2892.

- Al-Suwaidan, I. A., et al. (2011). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 6(30), 20035-20048.

- Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology, 13, 863673.

- Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Pharmacology, 13, 863673.

Sources

- 1. 2-(P-CHLOROPHENYL)-QUINOLINE-4-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C17H12ClNO2) [pubchemlite.lcsb.uni.lu]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2-(4-Methylphenyl)quinoline-4-carboxylic acid | C17H13NO2 | CID 621867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy 4-Acetylphenyl 2-(4-chlorophenyl)quinoline-4-carboxylate [smolecule.com]

- 8. PubChemLite - 2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid (C17H12ClNO2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Abstract

The quinoline scaffold is a privileged heterocyclic motif that constitutes the core of numerous compounds with a wide spectrum of biological activities. Among its diverse derivatives, 2-phenylquinolines have garnered significant attention in medicinal chemistry for their potent pharmacological properties. This technical guide provides an in-depth exploration of a specific analogue, Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate. We will detail a robust synthetic pathway, provide a comprehensive analysis of its characterization data, and discuss its potential applications in drug discovery, particularly in the fields of oncology, virology, and bacteriology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of novel quinoline-based compounds.

Introduction: The Significance of the 2-Phenylquinoline Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that are fundamental to numerous natural products and synthetic pharmaceuticals.[1] The fusion of a benzene ring with a pyridine ring imparts a unique electronic and structural character, making the quinoline nucleus an exceptional scaffold for interacting with various biological targets.

The introduction of a phenyl group at the 2-position of the quinoline ring creates the 2-phenylquinoline framework, a structural motif associated with a remarkable array of biological activities. These derivatives have been extensively investigated and have shown promise as anticancer, antiviral, and antimicrobial agents.[2][3][4] The planarity of the aromatic system allows for effective intercalation with DNA and interaction with enzymatic active sites, while the substituents on both the quinoline and phenyl rings provide a means to modulate the compound's physicochemical properties and biological specificity. For instance, 2-phenylquinoline derivatives have been identified as potent inhibitors of histone deacetylases (HDACs) and have shown broad-spectrum anti-coronavirus activity.[3][5] The presence of an aryl ring at the second position of quinoline-4-carboxylic acid derivatives has been noted to enhance antibacterial activity, making them suitable for further modification to develop more effective therapeutic agents.[6]

This guide focuses on this compound, a derivative that combines the established 2-phenylquinoline core with a chlorine substituent on the phenyl ring and a methyl ester at the 4-position of the quinoline ring. These modifications are anticipated to influence its biological profile, making it a compound of significant interest for further investigation.

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a two-step process: first, the construction of the core heterocyclic system, 2-(4-chlorophenyl)quinoline-4-carboxylic acid, followed by esterification to yield the final methyl ester. The Pfitzinger reaction is a classic and reliable method for the synthesis of quinoline-4-carboxylic acids.[7]

Synthesis Workflow

The overall synthetic strategy is depicted below. It involves the Pfitzinger condensation of isatin with a substituted acetophenone to form the quinoline-4-carboxylic acid, followed by a standard acid-catalyzed esterification.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-(4-chlorophenyl)quinoline-4-carboxylic acid

This procedure is adapted from the Pfitzinger reaction protocol used for synthesizing similar 2-arylquinoline-4-carboxylic acids.[8]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 eq) in an aqueous solution of potassium hydroxide (33%).

-

Addition of Ketone: To the stirred solution, add a solution of 1-(4-chlorophenyl)ethan-1-one (1.1 eq) in ethanol.

-

Reaction: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. Add water to the residue and acidify with 3 M hydrochloric acid (HCl) to a pH of 5-6.

-

Purification: The resulting precipitate is collected by vacuum filtration, washed with water, and dried to afford 2-(4-chlorophenyl)quinoline-4-carboxylic acid as a solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.[8]

Step 2: Synthesis of this compound

This is a standard Fischer esterification procedure.

-

Reaction Setup: Suspend the 2-(4-chlorophenyl)quinoline-4-carboxylic acid (1.0 eq) obtained from Step 1 in methanol.

-

Catalyst Addition: To this suspension, add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure methyl ester.

Physicochemical and Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below are the expected data based on the analysis of closely related compounds.[9]

Chemical Structure

Caption: Chemical structure of the target compound.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for the title compound.

| Analysis | Expected Data |

| Molecular Formula | C₁₇H₁₂ClNO₂ |

| Molecular Weight | 297.74 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.2-8.4 (m, 2H, Ar-H), δ 8.1 (s, 1H, H-3), δ 7.7-7.8 (m, 2H, Ar-H), δ 7.5-7.6 (m, 4H, Ar-H), δ 4.1 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166-167 (C=O), δ 155-156 (C-2), δ 148-149 (C-8a), δ 145-146 (C-4), δ 137-138 (C-Ar), δ 135-136 (C-Ar), δ 130-131 (C-Ar), δ 129-130 (C-Ar), δ 128-129 (C-Ar), δ 127-128 (C-Ar), δ 126-127 (C-Ar), δ 124-125 (C-Ar), δ 118-119 (C-3), δ 52-53 (-OCH₃) |

| Mass Spec (ESI-MS) | m/z 298.06 [M+H]⁺, 320.04 [M+Na]⁺ |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~1720 (C=O, ester), ~1600, 1550, 1480 (C=C, Ar), ~1250 (C-O), ~1090 (C-Cl) |

Note: The predicted NMR shifts are estimations based on the unsubstituted analog and general principles of NMR spectroscopy. Actual values may vary.

Potential Applications in Drug Discovery

The 2-phenylquinoline-4-carboxylate scaffold is a versatile platform for the development of new therapeutic agents. The biological activity of these compounds can be fine-tuned by altering the substituents on the aromatic rings.

Anticancer Activity

Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated significant potential as anticancer agents.[10] These compounds can exert their effects through various mechanisms, including the inhibition of histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer.[5] One study found that certain 2-arylquinoline derivatives displayed selective cytotoxicity against HeLa (cervical cancer) and PC3 (prostate cancer) cell lines.[4] The introduction of the 4-chlorophenyl group in the title compound may enhance its lipophilicity and ability to interact with hydrophobic pockets in target proteins, potentially leading to improved anticancer potency. Further investigations could involve screening against a panel of cancer cell lines to determine its efficacy and selectivity.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial agents. The 2-phenylquinoline core is a promising starting point for the development of such agents.[2] Studies have shown that derivatives of 2-phenyl-quinoline-4-carboxylic acid exhibit activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.[6] The mechanism of action is thought to involve the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. The title compound, with its specific substitution pattern, warrants evaluation for its antibacterial spectrum and potency, including against resistant strains like MRSA.[6]

Antiviral Activity

Recent research has highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents.[3] A notable study identified 2-phenylquinolines as potent inhibitors of SARS-CoV-2 replication and also showed activity against other human coronaviruses.[3] The mechanism of action for some of these compounds involves targeting the viral helicase (nsp13), a highly conserved enzyme essential for viral replication. Given the urgent need for new antiviral therapies, this compound represents a valuable candidate for screening against a range of viruses.

Conclusion and Future Directions

This compound is a synthetically accessible compound belonging to a class of molecules with proven and diverse biological activities. The synthetic route detailed in this guide is robust and allows for the production of the material for further study. The predicted spectroscopic data provides a benchmark for its characterization.

The true potential of this compound lies in its promise as a lead for drug discovery programs. Based on the extensive literature on related 2-phenylquinoline derivatives, future research should focus on a comprehensive biological evaluation, including:

-

In vitro screening: Assessing its cytotoxic activity against a broad panel of human cancer cell lines, its minimum inhibitory concentration (MIC) against various pathogenic bacteria and fungi, and its efficacy in cell-based viral replication assays.

-

Mechanism of action studies: Investigating its potential molecular targets, such as HDACs, DNA gyrase, or viral enzymes.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues with different substituents on the phenyl and quinoline rings to optimize potency and selectivity.

This technical guide provides a solid foundation for researchers and drug development professionals to begin their exploration of this compound as a potential next-generation therapeutic agent.

References

-

Wang, X., Xie, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 343. Available at: [Link]

-

Wang, X., Xie, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Semantic Scholar. Available at: [Link]

-

Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. Available at: [Link]

-

An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. (2018). Tetrahedron Letters. Available at: [Link]

-

Wang, X., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. Available at: [Link]

-

Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available at: [Link]

-

Manfroni, G., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry. Available at: [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one Derivatives. National Institutes of Health. Available at: [Link]

-

Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available at: [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Available at: [Link]

-

Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2021). ACS Omega. Available at: [Link]

-

Synthesis, Antiviral and Cytotoxic Activities of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one Derivatives. ResearchGate. Available at: [Link]

-

Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. Available at: [Link]

- Preparation method for quinoline-4-carboxylic acid derivative. Google Patents.

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

-

New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. PMC. Available at: [Link]

-

CID 122364693. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. research.unipg.it [research.unipg.it]

- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. 2-PHENYL-QUINOLINE-4-CARBOXYLIC ACID METHYL ESTER(4546-48-9) 1H NMR [m.chemicalbook.com]

- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

An In-Depth Technical Guide to Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and materials science. Drawing upon available data for structurally similar compounds and predictive models, this document offers a robust framework for researchers working with this molecule.

Molecular Structure and Properties

This compound possesses a rigid, planar quinoline core substituted with a 4-chlorophenyl group at the 2-position and a methyl carboxylate group at the 4-position. This arrangement of aromatic and functional groups dictates its physicochemical properties and potential biological activity.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₂ClNO₂ | [1] |

| Molecular Weight | 297.74 g/mol | [2] |

| Monoisotopic Mass | 297.05566 Da | [1] |

| XlogP (Predicted) | 4.3 | [1] |

| Melting Point | Estimated: 240-255 °C | Based on analogs[2][3] |

Note: The melting point is an estimation based on the experimentally determined melting point of the closely related compound, 2-(4-Chlorophenyl)-8-methyl-4-quinolinecarboxylic acid (246-248 °C)[2], and 2-(4-Methylphenyl)quinoline-4-carboxylic acid (214–216 °C)[3]. The presence of the methyl ester instead of a carboxylic acid may slightly alter the crystal lattice energy and thus the melting point.

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process, likely starting with a Pfitzinger reaction, a well-established method for synthesizing quinoline-4-carboxylic acids[3][4]. This would be followed by esterification.

Figure 2: Proposed synthesis workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure based on established methodologies for similar compounds[3][4].

Step 1: Synthesis of 2-(4-chlorophenyl)quinoline-4-carboxylic acid

-

In a sealed vessel suitable for microwave synthesis, combine isatin (1.0 mmol), 4'-chloroacetophenone (1.05 mmol), and potassium hydroxide (10 mmol) in a mixture of ethanol and water (10 mL).

-

Irradiate the mixture with microwaves at 140°C for approximately 12-20 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with glacial acetic acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol to yield pure 2-(4-chlorophenyl)quinoline-4-carboxylic acid.

Step 2: Esterification to this compound

-

Suspend the dried 2-(4-chlorophenyl)quinoline-4-carboxylic acid (1.0 mmol) in methanol (20 mL).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectral Characterization

Table 2: Spectral Data for this compound and a Key Analog

| Technique | This compound (Predicted/Expected) | 4-methyl-2-(4-chlorophenyl)quinoline (Experimental)[5] |

| ¹H NMR (ppm) | Expected signals for quinoline and 4-chlorophenyl protons, plus a singlet for the methyl ester group (~3.9-4.1 ppm). | 7.15 (d, 2H), 7.00 (d, 2H), 6.40-6.41 (m, 2H), 5.19 (s, 2H), 3.37 (s, 6H), 2.93-2.83 (m, 2H), 2.69-2.66 (m, 2H), 2.0 (s, 1H) |

| ¹³C NMR (ppm) | Expected signals for quinoline and 4-chlorophenyl carbons, a signal for the ester carbonyl (~165-170 ppm), and a signal for the methyl ester carbon (~52-55 ppm). | 147.5, 147.2, 140.9, 136.8, 131.8, 129.8, 129.7, 129.4, 113.3, 113.2, 57.1, 56.2, 41.8, 29.9 |

| IR (cm⁻¹) | Expected C=O stretch for the ester (~1720-1740 cm⁻¹), C=N stretch (~1620 cm⁻¹), aromatic C=C stretches, and a C-Cl stretch (~650-750 cm⁻¹). | 3010 (C-H, str.), 2978 (C-H, str.), 1510 (C=C, str., aro.), 1310 (C=N, str.), 650 (C-Cl, str.) |

| Mass Spec (m/z) | [M+H]⁺: 298.06294 | M⁺: 254 (100%), [M+1]⁺: 255 (30%) |

Note on Spectral Data Comparison: The provided experimental data for 4-methyl-2-(4-chlorophenyl)quinoline serves as a valuable reference. For this compound, the key differences in the spectra will be the absence of the methyl group signal at position 4 in the NMR and the presence of characteristic signals for the methyl carboxylate group in both NMR and IR spectra.

Potential Applications

Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties[5]. The specific substitutions on the quinoline ring of this compound suggest potential for further investigation in these areas. The 4-chlorophenyl moiety is a common feature in many biologically active molecules, and the quinoline-4-carboxylate scaffold is known to be a key pharmacophore.

Conclusion

This technical guide provides a detailed overview of the physical characteristics of this compound based on a synthesis of available data for closely related compounds and predictive models. The proposed synthesis and expected spectral data offer a solid foundation for researchers to undertake further experimental work on this promising molecule.

References

-

Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives - Der Pharma Chemica. Available at: [Link]

-

2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. Available at: [Link]

-

2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC - NIH. Available at: [Link]

-

Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

This compound (C17H12ClNO2) - PubChem. Available at: [Link]

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and History of Quinoline-4-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-4-carboxylate scaffold is a cornerstone in medicinal chemistry, underpinning a vast and diverse array of therapeutic agents. This in-depth technical guide traverses the historical landscape of these remarkable compounds, from their initial synthesis to their evolution as potent antibacterial, neuroactive, antimalarial, and anticancer agents. We will explore the pivotal discoveries, the scientific rationale behind structural modifications, and the mechanistic intricacies that have established quinoline-4-carboxylates as a privileged scaffold in drug discovery. This guide provides a comprehensive overview for researchers and drug development professionals, offering insights into the enduring legacy and future potential of this critical chemical class.

The Genesis of a Privileged Scaffold: Early Discoveries

While the quinoline core was first described in 1834, the journey of its 4-carboxylate derivatives as biologically active molecules began much later. One of the earliest and most significant naturally occurring quinoline-4-carboxylate derivatives to be identified is Kynurenic acid (KYNA) .

Kynurenic Acid: A Naturally Occurring Neuroactive Agent

Discovered in 1853 by the German chemist Justus von Liebig in dog urine, Kynurenic acid was initially considered a mere byproduct of tryptophan metabolism.[1][2] It wasn't until the 1980s that its profound neuroactive properties were unveiled.[1] KYNA is now recognized as an antagonist of ionotropic glutamate receptors, playing a crucial role in neurotransmission and neuroprotection.[1] This discovery marked a paradigm shift, highlighting that the quinoline-4-carboxylate scaffold possessed inherent biological activity beyond the realm of synthetic compounds.

The Antibacterial Revolution: The Rise of the Quinolones

The most impactful chapter in the history of quinoline-4-carboxylate derivatives is undoubtedly their development as antibacterial agents. This era was heralded by a serendipitous discovery that would revolutionize the treatment of bacterial infections.

A Fortuitous Finding: The Birth of Nalidixic Acid

In the 1960s, during the synthesis of the antimalarial drug chloroquine, a byproduct was isolated and identified by George Lesher and his colleagues.[3][4] This compound, nalidixic acid , a 1,8-naphthyridine derivative structurally related to quinolones, exhibited modest but significant antibacterial activity, primarily against Gram-negative bacteria.[3][5] Introduced clinically in 1967, nalidixic acid became the first synthetic quinolone antibiotic and the progenitor of a vast class of antimicrobial agents.[3][6][7] Though its use was largely confined to urinary tract infections due to its limited spectrum and rapid development of resistance, its discovery laid the critical groundwork for future innovations.[5][6]

The Fluorine Advantage: Emergence of the Fluoroquinolones

The therapeutic potential of the quinolone scaffold was fully realized with the introduction of a fluorine atom at the C6 position. This key structural modification in the 1970s and 1980s led to the development of the fluoroquinolones , a second generation of quinolone antibiotics with vastly superior properties.[6][7][8] Norfloxacin , patented in 1978, was the first fluoroquinolone and demonstrated a broader antibacterial spectrum and improved pharmacokinetic properties compared to its predecessors.[5][9]

This breakthrough triggered intense research and development, leading to the introduction of highly successful drugs like ciprofloxacin and ofloxacin .[5] These agents exhibited potent activity against a wide range of Gram-negative and Gram-positive bacteria, including difficult-to-treat pathogens like Pseudomonas aeruginosa.[10] Subsequent generations of fluoroquinolones, such as levofloxacin and moxifloxacin , further expanded the spectrum of activity to include atypical and anaerobic bacteria, solidifying their place as indispensable tools in the clinician's armamentarium.[8][11]

Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial efficacy of quinolones and fluoroquinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV .[5][9] These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair.[6] By forming a stable complex with the enzyme-DNA cleavage complex, quinolones trap the enzymes, leading to double-stranded DNA breaks and ultimately bacterial cell death.[3] The differential sensitivity of bacterial versus mammalian topoisomerases to these drugs accounts for their selective toxicity.[6]

Sources

- 1. Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh [biocrates.com]

- 2. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 3. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 4. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 5. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The quinolones: decades of development and use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinolones: Historical development and use | Infection Update [infectweb.com]

- 9. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the proposed mechanism of action for the novel compound, Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate. Drawing upon established principles of medicinal chemistry and neuropharmacology, we posit that this molecule acts as a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1). This inhibition leads to an elevation of synaptic glycine levels, consequently potentiating N-methyl-D-aspartate (NMDA) receptor function. Such a mechanism holds significant therapeutic potential for a range of central nervous system (CNS) disorders characterized by NMDA receptor hypofunction, most notably schizophrenia. This guide will dissect the chemical rationale for this hypothesis, outline detailed experimental protocols for its validation, and explore the broader implications for drug development.

Introduction: The Quinoline Scaffold and a Hypothesis of GlyT1 Inhibition

The quinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. While "this compound" is a novel chemical entity without a documented biological target, its structural features provide compelling clues to its potential mechanism of action. Specifically, the 2-aryl-quinoline-4-carboxylate framework bears a notable resemblance to the pharmacophores of known non-sarcosine based inhibitors of the Glycine Transporter 1 (GlyT1).

GlyT1 is a crucial regulator of glycine concentrations within the synaptic cleft.[1] Glycine, in addition to its role as an inhibitory neurotransmitter, is an obligatory co-agonist for the NMDA receptor, a key player in excitatory neurotransmission, synaptic plasticity, and higher cognitive functions.[2][3] By inhibiting the reuptake of glycine, GlyT1 inhibitors effectively increase the availability of this co-agonist at the NMDA receptor, thereby enhancing its function.[4] This modulation of the glutamatergic system is a leading therapeutic strategy for addressing the cognitive and negative symptoms of schizophrenia, which are thought to arise from NMDA receptor hypofunction.[5]

This guide puts forth the hypothesis that This compound functions as a GlyT1 inhibitor . We will explore the structural basis for this hypothesis, provide a detailed roadmap for its experimental validation, and discuss the potential therapeutic landscape for this compound.

Proposed Mechanism of Action: Allosteric Modulation of the NMDA Receptor via GlyT1 Inhibition

The central tenet of our hypothesis is that this compound binds to and inhibits GlyT1, preventing the reuptake of glycine from the synapse. This leads to an localized increase in synaptic glycine concentration, which in turn enhances the activation of NMDA receptors by the principal excitatory neurotransmitter, glutamate.

The GlyT1-NMDA Receptor Signaling Pathway

The interplay between GlyT1 and the NMDA receptor is a finely tuned process essential for normal brain function. The following diagram illustrates this critical signaling pathway and the proposed point of intervention for our topic compound.

Caption: Proposed mechanism of action of this compound.

Structural Rationale: A Pharmacophore-Based Analysis

The hypothesis of GlyT1 inhibition is not arbitrary but is grounded in a comparative analysis of the molecular structure of this compound with established non-sarcosine GlyT1 inhibitors. The general pharmacophore for this class of inhibitors includes:

-

A central aromatic scaffold: Provides a rigid core for the presentation of other key functional groups.

-

A hydrogen bond acceptor: Interacts with key residues in the GlyT1 binding pocket.

-

A lipophilic group: Occupies a hydrophobic pocket within the transporter.

The structure of this compound aligns well with this pharmacophore:

-

Quinoline core: Serves as the central aromatic scaffold.

-

Carboxylate group: The ester carbonyl can act as a hydrogen bond acceptor.

-

4-chlorophenyl group: Functions as a significant lipophilic moiety.

Furthermore, the ester functionality of the topic compound can be considered a bioisostere of the carboxylic acid group found in many biologically active molecules.[6][7][8] Bioisosteric replacement is a common strategy in drug design to improve pharmacokinetic properties such as membrane permeability, which is crucial for CNS-acting drugs.[9]

Chemical Synthesis

The synthesis of this compound can be achieved through a two-step process: the Pfitzinger reaction to construct the quinoline-4-carboxylic acid core, followed by Fischer esterification.

Step 1: Pfitzinger Synthesis of 2-(4-chlorophenyl)quinoline-4-carboxylic acid

The Pfitzinger reaction is a classic method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound.[10]

Caption: Pfitzinger synthesis of the carboxylic acid intermediate.

Protocol:

-

In a round-bottom flask, dissolve isatin (1 equivalent) and 1-(4-chlorophenyl)ethanone (1.1 equivalents) in ethanol.

-

Add a solution of potassium hydroxide (3 equivalents) in water.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield 2-(4-chlorophenyl)quinoline-4-carboxylic acid.[1][11]

Step 2: Fischer Esterification to this compound

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol.[12][13][14][15][16]

Caption: Fischer esterification to the final product.

Protocol:

-

Suspend 2-(4-chlorophenyl)quinoline-4-carboxylic acid (1 equivalent) in a large excess of methanol, which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Experimental Validation of the Proposed Mechanism

A multi-faceted experimental approach is required to rigorously validate the hypothesis that this compound is a GlyT1 inhibitor. The following protocols outline key in vitro assays.

Radioligand Binding Assay

This assay determines the affinity of the test compound for GlyT1 by measuring its ability to displace a known radiolabeled GlyT1 ligand.[2][17][18]

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing human GlyT1 (e.g., CHO or HEK293 cells).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, and 1.2 mM MgSO₄).

-

Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine) and varying concentrations of this compound.

-

Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.

[³H]-Glycine Uptake Assay

This functional assay directly measures the inhibition of glycine transport into cells expressing GlyT1.[19][20]

Protocol:

-

Cell Culture: Plate GlyT1-expressing cells in a 24-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for 15-30 minutes at 37°C.

-

Glycine Uptake: Initiate glycine uptake by adding a mixture of [³H]-glycine and unlabeled glycine to each well.

-

Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Termination: Stop the uptake by rapidly aspirating the incubation medium and washing the cells with ice-cold buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Scintillation Counting: Measure the amount of [³H]-glycine taken up by the cells by liquid scintillation counting of the cell lysates.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of glycine uptake.

Data Presentation: Expected Outcomes

The following table summarizes the expected data from the proposed in vitro assays, with hypothetical values for illustrative purposes.

| Assay Type | Parameter | Expected Value for Active Compound |

| Radioligand Binding | Ki (nM) | < 100 |

| [³H]-Glycine Uptake | IC₅₀ (nM) | < 200 |

A potent GlyT1 inhibitor would be expected to have a low nanomolar Ki in the binding assay and a similarly potent IC₅₀ in the functional uptake assay.

Therapeutic Implications and Future Directions

Confirmation of this compound as a potent GlyT1 inhibitor would position it as a promising lead compound for the development of novel therapeutics for a range of CNS disorders.

-

Schizophrenia: The primary indication for GlyT1 inhibitors is the treatment of cognitive and negative symptoms of schizophrenia.[5]

-

Cognitive Disorders: By enhancing NMDA receptor function, this compound could potentially be explored for the treatment of other cognitive disorders, such as age-related cognitive decline or the cognitive deficits associated with other psychiatric and neurological conditions.

-

Pain Management: There is emerging evidence that GlyT1 inhibitors may have a role in the management of chronic pain.

Future research should focus on:

-

In vivo efficacy studies: To assess the ability of the compound to modulate brain glycine levels and improve cognitive performance in animal models of schizophrenia.

-

Pharmacokinetic profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its ability to cross the blood-brain barrier.

-

Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the lead compound to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This technical guide has presented a scientifically grounded hypothesis for the mechanism of action of this compound as a GlyT1 inhibitor. The structural rationale, based on established pharmacophore models, provides a strong foundation for this hypothesis. The detailed experimental protocols outlined herein offer a clear path for the validation of this proposed mechanism. The confirmation of this compound as a potent GlyT1 inhibitor would represent a significant step forward in the development of novel therapeutics for schizophrenia and other debilitating CNS disorders.

References

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(19), 7445-7457. [URL not available]

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [URL not available]

- Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [URL not available]

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [URL not available]

- Meanwell, N. A. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery Resources. [URL not available]

- Lindsley, C. W., & Wolkenberg, S. E. (2006). Progress in the preparation and testing of glycine transporter type-1 (GlyT1) inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1837-1850.

- Gifford Bioscience. Radioligand Binding Assay Protocol. [URL not available]

- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. [URL not available]

- Li, J. J. (2009). Name Reactions in Organic Synthesis. Wiley. [URL not available]

- Elghamry, I., & Al-Faiyz, Y. S. (2020). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. Journal of the Iranian Chemical Society, 17(10), 2639-2646.

- BenchChem. (2025). Application Notes and Protocols for In Vitro GlyT1 Inhibitor Activity Assays. [URL not available]

- Jończyk, J., et al. (2021). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International Journal of Molecular Sciences, 22(15), 8205.

- Wolkenberg, S. E., & Sur, C. (2010). Recent progress in the discovery of non-sarcosine based GlyT1 inhibitors. Current Topics in Medicinal Chemistry, 10(2), 159-170.

- BenchChem. (2025). Fischer Esterification of Carboxylic Acids: A Detailed Protocol for Researchers. [URL not available]

- Gifford Bioscience. Radioligand Binding Assay. [URL not available]

- Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(6), 1705-1715.

- OperaChem. (2024). Fischer Esterification-Typical Procedures. [URL not available]

- Cold Spring Harbor Protocols. (2010). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. CSH Protocols, 2010(5), pdb.prot5435.

- University of Toronto.

- Khan, I., et al. (2018). Exploring Novel N-Myristoyltransferase Inhibitors: A Molecular Dynamics Simulation Approach.

- Furuya, S., et al. (1999). Rapid uptake and degradation of glycine by astroglial cells in culture: synthesis and release of serine and lactate. Journal of Neuroscience Research, 55(1), 81-91.

- Wolkenberg, S. E., & Sur, C. (2010). Recent progress in the discovery of non-sarcosine based GlyT1 inhibitors. Current Topics in Medicinal Chemistry, 10(2), 159-170.

- OperaChem. (2024). Fischer Esterification-Typical Procedures. [URL not available]

- Sigma-Aldrich. High Density Receptor-Ligand Binding Assays. [URL not available]

- Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [URL not available]

- Aschner, M. (1997). Preparation and Use of Cultured Astrocytes for Assay of Gliotoxicity. In Vitro Methods in Pharmaceutical Research, 227-240.

- Kandel, E. R., et al. (2013). Principles of Neural Science (5th ed.). McGraw-Hill.

- Shibasaki, K., et al. (2016). Glycine release from astrocytes via functional reversal of GlyT1. Journal of Neurochemistry, 138(5), 715-726.

- Asega, A., et al. (2017). Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples. Frontiers in Molecular Neuroscience, 10, 13.

- Vicente, J. B., et al. (2011). A Comprehensive Metabolic Profile of Cultured Astrocytes Using Isotopic Transient Metabolic Flux Analysis and 13C-Labeled Glucose. Journal of Cerebral Blood Flow & Metabolism, 31(10), 2025-2039.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of a structurally novel class of inhibitors of the type 1 glycine transporter. | Semantic Scholar [semanticscholar.org]

- 4. Recent progress in the discovery of non-sarcosine based GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. drughunter.com [drughunter.com]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. jocpr.com [jocpr.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. community.wvu.edu [community.wvu.edu]

- 14. cerritos.edu [cerritos.edu]

- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 16. athabascau.ca [athabascau.ca]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Rapid uptake and degradation of glycine by astroglial cells in culture: synthesis and release of serine and lactate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate

Introduction: The Quinoline Scaffold and a Focus on Microtubule Dynamics

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitumor, antimalarial, and anti-inflammatory properties.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms such as cell cycle arrest, apoptosis, and angiogenesis.[1][3] Methyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a member of this promising class of compounds.

Emerging evidence suggests that a key mechanism of action for certain quinoline derivatives is the disruption of microtubule dynamics.[4][5] Microtubules are essential cytoskeletal polymers, composed of α- and β-tubulin heterodimers, that play critical roles in cell division, intracellular transport, and the maintenance of cell shape.[6] Their dynamic instability is fundamental to cellular function, and disrupting this equilibrium is a clinically validated strategy in cancer chemotherapy.[6]

This guide provides a comprehensive suite of detailed in vitro assay protocols designed to rigorously evaluate the biological activity of this compound. The protocols are structured to first investigate the compound's direct effect on its putative molecular target, tubulin, and then to characterize its broader effects on cancer cell viability and cytoskeletal integrity.

Part 1: Direct Target Engagement - The In Vitro Tubulin Polymerization Assay

To directly test the hypothesis that this compound modulates microtubule formation, a cell-free in vitro tubulin polymerization assay is the primary and most crucial experiment. This assay quantifies the assembly of purified tubulin into microtubules in real-time.

Principle of the Assay

The polymerization of purified tubulin heterodimers into microtubules can be initiated in vitro by raising the temperature to 37°C in the presence of GTP.[6][7] This process is characterized by a sigmoidal curve representing three phases: a slow nucleation phase, a rapid elongation phase, and a steady-state plateau.[6] The extent of polymerization can be monitored by several methods, including an increase in light scattering (turbidity) or, more sensitively, by an increase in fluorescence using a reporter dye that specifically binds to polymerized microtubules.[6][7] This protocol details the more sensitive fluorescence-based method.[6] Compounds that inhibit tubulin polymerization will reduce the rate and extent of the fluorescence increase, allowing for the calculation of an IC₅₀ value.

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for the fluorescence-based tubulin polymerization assay.

Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay

Materials:

-

Lyophilized tubulin (>99% pure, porcine brain) (Cytoskeleton, Inc. #BK011P or similar)[8]

-

G-PEM buffer (General Tubulin Buffer): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM)

-

Glycerol (100%)

-

Fluorescent Reporter (e.g., DAPI or a commercial fluorescence reporter)

-

This compound

-

Positive Control: Nocodazole or Colchicine (inhibitors)

-

Vehicle Control: DMSO

-

Black, clear-bottom 96-well microplates

-

Temperature-controlled fluorescence plate reader with excitation/emission filters appropriate for the chosen reporter.

Procedure:

-

Reagent Preparation (On Ice):

-